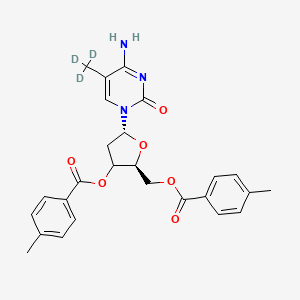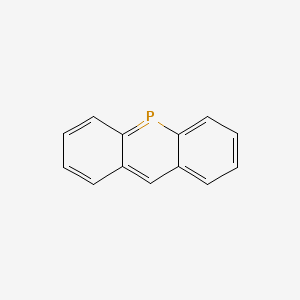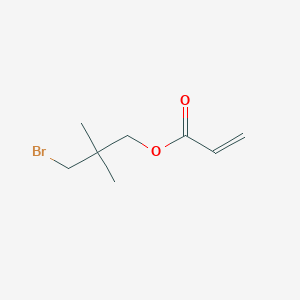
3-Bromo-2,2-dimethylpropyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,2-dimethylpropyl prop-2-enoate is an organic compound with the molecular formula C8H13BrO2 It is a brominated ester, which means it contains a bromine atom and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropyl prop-2-enoate typically involves the esterification of 3-bromo-2,2-dimethylpropanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,2-dimethylpropyl prop-2-enoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Ester hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Addition reactions: Reagents such as bromine, chlorine, or hydrogen bromide are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Ester hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide. The reactions are usually performed under reflux conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted esters or amides, depending on the nucleophile used.
Addition reactions: Products are typically dihaloalkanes or haloalkanes, depending on the electrophile.
Ester hydrolysis: The major products are 3-bromo-2,2-dimethylpropanol and prop-2-enoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-2,2-dimethylpropyl prop-2-enoate has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer chemistry: The compound can be used as a monomer or comonomer in the production of specialty polymers with unique properties.
Medicinal chemistry: Researchers explore its potential as an intermediate in the synthesis of bioactive compounds with therapeutic applications.
Material science: It is investigated for its potential use in the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,2-dimethylpropyl prop-2-enoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In addition reactions, the double bond in the prop-2-enoate moiety reacts with an electrophile, resulting in the addition of new atoms or groups to the molecule. The ester hydrolysis mechanism involves the cleavage of the ester bond, yielding the corresponding carboxylic acid and alcohol.
Comparación Con Compuestos Similares
3-Bromo-2,2-dimethylpropyl prop-2-enoate can be compared with other similar compounds such as:
3-Chloro-2,2-dimethylpropyl prop-2-enoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in halogen atoms.
2,2-Dimethylpropyl prop-2-enoate: Lacks the halogen atom, resulting in different reactivity and applications.
3-Bromo-2,2-dimethylpropyl acetate: Similar structure but with an acetate group instead of a prop-2-enoate group. It may have different chemical behavior and uses.
Propiedades
Número CAS |
3102-74-7 |
|---|---|
Fórmula molecular |
C8H13BrO2 |
Peso molecular |
221.09 g/mol |
Nombre IUPAC |
(3-bromo-2,2-dimethylpropyl) prop-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-4-7(10)11-6-8(2,3)5-9/h4H,1,5-6H2,2-3H3 |
Clave InChI |
JGTUUFFMWANIAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC(=O)C=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



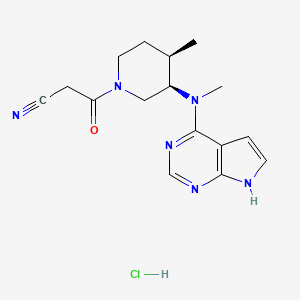
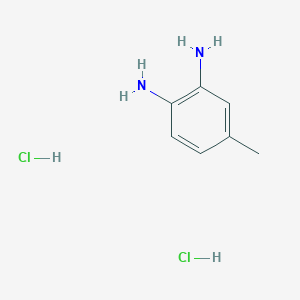
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
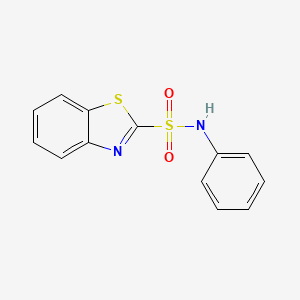
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
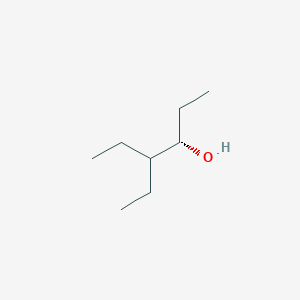
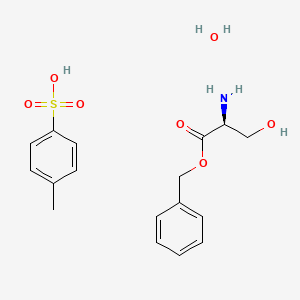
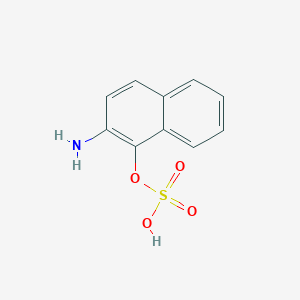
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
